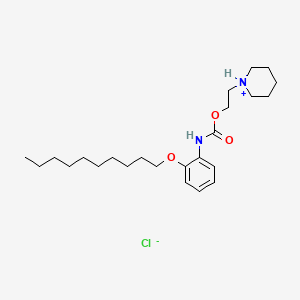
Silanamine, 1-(1,1-dimethylethoxy)-1,1-dimethyl-N-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silanamine, 1-(1,1-dimethylethoxy)-1,1-dimethyl-N-(1-methylethyl)-: is a silicon-based compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of silicon, nitrogen, and oxygen atoms, making it a versatile candidate for numerous applications in chemistry and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silanamine, 1-(1,1-dimethylethoxy)-1,1-dimethyl-N-(1-methylethyl)- typically involves the reaction of silicon-based precursors with organic amines under controlled conditions. One common method includes the reaction of a silicon halide with an amine in the presence of a base to facilitate the substitution reaction. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors where the reaction conditions such as temperature, pressure, and reactant concentrations are meticulously controlled. The use of catalysts can enhance the reaction rate and yield. Post-reaction, the product is purified using techniques like distillation or chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Silanamine, 1-(1,1-dimethylethoxy)-1,1-dimethyl-N-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert it into simpler silane compounds.
Substitution: It can participate in nucleophilic substitution reactions where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as halides or alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields silanol derivatives, while substitution reactions can produce a variety of silicon-containing compounds.
Wissenschaftliche Forschungsanwendungen
Silanamine, 1-(1,1-dimethylethoxy)-1,1-dimethyl-N-(1-methylethyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: The compound’s derivatives are explored for their potential use in drug delivery systems and as bioactive molecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role in developing new pharmaceuticals.
Industry: It is utilized in the production of silicone-based materials, coatings, and adhesives due to its stability and reactivity.
Wirkmechanismus
The mechanism by which Silanamine, 1-(1,1-dimethylethoxy)-1,1-dimethyl-N-(1-methylethyl)- exerts its effects involves interactions with various molecular targets. The silicon atom can form stable bonds with other elements, allowing the compound to participate in diverse chemical reactions. The presence of the amine group enables it to act as a nucleophile, facilitating substitution reactions. Additionally, the compound’s structure allows it to interact with biological molecules, potentially influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Silanamine, 1,1,1-tris(1,1-dimethylethoxy)-N-(4-nitrophenyl)-
- Cyclohexane, (1,1-dimethylethyl)-
- (1,1-dimethylethyl)benzene
Uniqueness
Silanamine, 1-(1,1-dimethylethoxy)-1,1-dimethyl-N-(1-methylethyl)- stands out due to its specific combination of silicon, nitrogen, and oxygen atoms, which imparts unique reactivity and stability
Eigenschaften
CAS-Nummer |
68310-81-6 |
|---|---|
Molekularformel |
C9H23NOSi |
Molekulargewicht |
189.37 g/mol |
IUPAC-Name |
N-[dimethyl-[(2-methylpropan-2-yl)oxy]silyl]propan-2-amine |
InChI |
InChI=1S/C9H23NOSi/c1-8(2)10-12(6,7)11-9(3,4)5/h8,10H,1-7H3 |
InChI-Schlüssel |
GTFACYSDUJMBOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N[Si](C)(C)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Bis[(2-methoxyethyl)amino]anthraquinone](/img/structure/B13768137.png)
![2-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-1-OL](/img/structure/B13768142.png)



![3-chloro-4-[3-(2-fluorophenyl)-5-oxoimidazolidin-1-yl]benzenesulfonamide](/img/structure/B13768174.png)








